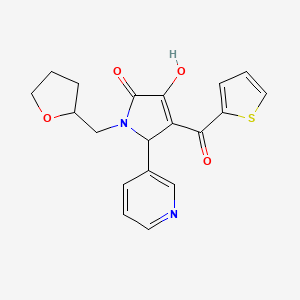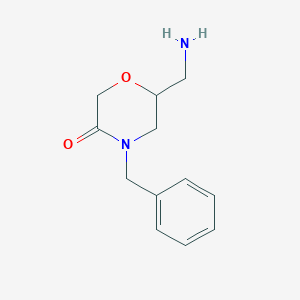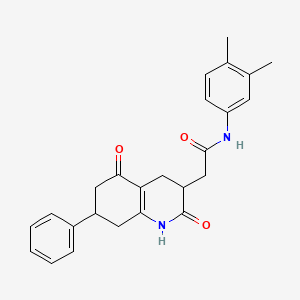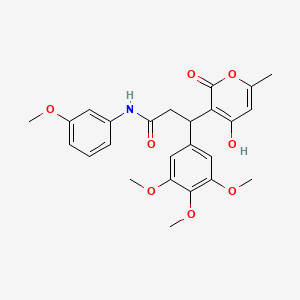![molecular formula C21H32N2O2 B14940618 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, and various substituents
Méthodes De Préparation
The synthesis of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Addition of substituents: The methyl and phenylethyl groups are introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the cyclohexane ring or the amide group are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperatures and pressures to facilitate the desired transformations .
Applications De Recherche Scientifique
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of signal transduction pathways, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide include:
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide: This compound has a similar structure but includes a benzofuran ring and different substituents.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound has a similar backbone but includes fluorophenyl and phenyl groups.
Propriétés
Formule moléculaire |
C21H32N2O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
4-methyl-N-[3-methyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H32N2O2/c1-15(2)19(23-20(24)18-11-9-16(3)10-12-18)21(25)22-14-13-17-7-5-4-6-8-17/h4-8,15-16,18-19H,9-14H2,1-3H3,(H,22,25)(H,23,24) |
Clé InChI |
LABJKWPCAUCLSX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=CC=C2 |
Solubilité |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14940551.png)


![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-benzyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14940581.png)
![4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B14940592.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B14940599.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)


![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)
